benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Overview
Description
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions
Mechanism of Action
Target of Action
It’s known that triazole derivatives actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure with the compound , can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that 1,2,3-triazole hybrids with amine-ester functionality possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.
Result of Action
It’s known that certain 1,2,3-triazole derivatives can induce apoptosis in cells .
Action Environment
It’s known that the stability of 1,2,3-triazoles against metabolic degradation, their ability to engage in hydrogen bonding, and their active involvement in dipole-dipole and π-stacking interactions contribute to their enhanced biocompatibility .
Biochemical Analysis
Biochemical Properties
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is crucial for DNA replication and repair . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process, which is essential for cell division . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the potential of this compound as a therapeutic agent for targeting cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest . Additionally, this compound can inhibit the activity of enzymes such as topoisomerase IV by binding to their active sites, thereby preventing DNA replication and repair . These interactions underscore the compound’s potential as a versatile biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings emphasize the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These interactions facilitate the targeted delivery of this compound to specific cellular sites, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization enables this compound to interact with key biomolecules and exert its effects on cellular processes.
Preparation Methods
The synthesis of benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is known as the Huisgen cycloaddition and is a widely used method for the synthesis of 1,2,3-triazoles. The reaction conditions usually involve the use of a copper catalyst, such as CuSO4, in the presence of a reducing agent like sodium ascorbate, under mild conditions.
Chemical Reactions Analysis
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate can be compared with other 1,2,3-triazole derivatives, such as:
1,4-Disubstituted-1,2,3-triazoles: These compounds also exhibit stability and biological activity but may differ in their specific interactions and applications.
1,5-Disubstituted-1,2,3-triazoles: Similar in structure but may have different reactivity and biological properties.
Imidazole derivatives: These compounds share some structural similarities but have different chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[2-(4-formyltriazol-1-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVKOUERAOJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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